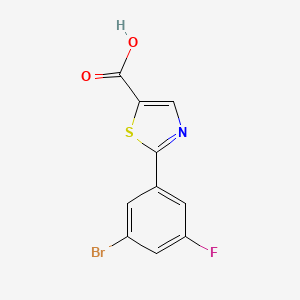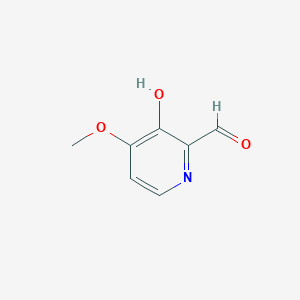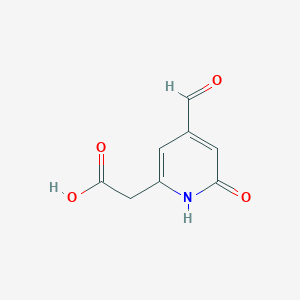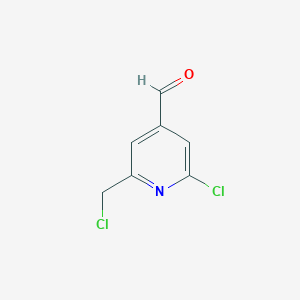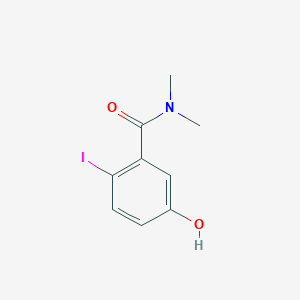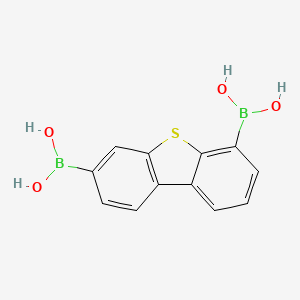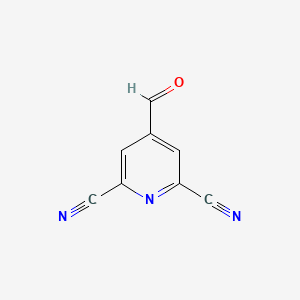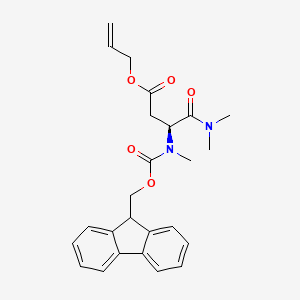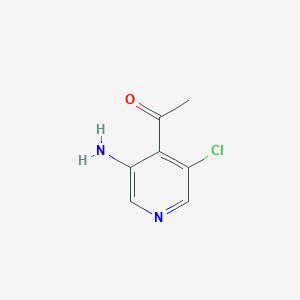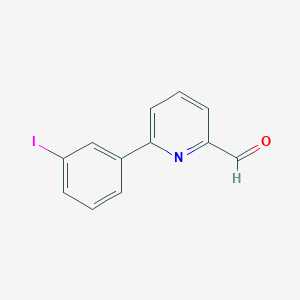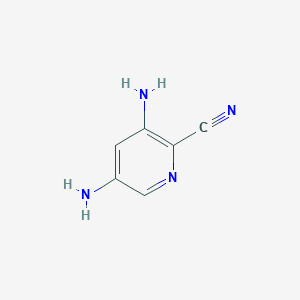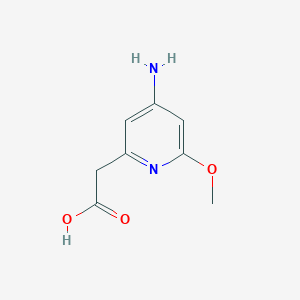
(4-Amino-6-methoxypyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-6-methoxypyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the fourth position, a methoxy group at the sixth position, and an acetic acid moiety attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-methoxypyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-6-methoxypyridine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-6-methoxypyridine in a suitable solvent such as ethanol.
- Add chloroacetic acid to the solution.
- Adjust the pH of the reaction mixture to basic conditions using a base such as sodium hydroxide.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and acidify it to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the amino group.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Amino-6-methoxypyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Amino-6-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-2-methoxypyridin-3-YL)acetic acid
- (4-Amino-5-methoxypyridin-2-YL)acetic acid
- (4-Amino-6-ethoxypyridin-2-YL)acetic acid
Uniqueness
(4-Amino-6-methoxypyridin-2-YL)acetic acid is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(4-amino-6-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H2,9,10)(H,11,12) |
InChI Key |
QNJIVIASZWLJJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14856398.png)
